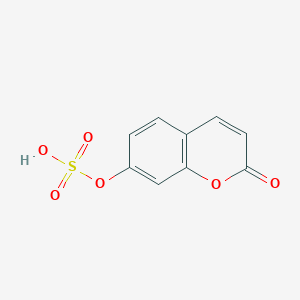

2H-1-Benzopyran-2-one, 7-(sulfooxy)-

Description

Historical Trajectory of Benzopyranone Core Structures in Chemical Biology

The scientific journey of benzopyranone structures began in the 19th century with the isolation of the parent compound, coumarin (B35378) (benzo-α-pyrone), from the tonka bean in 1820. This discovery laid the groundwork for the exploration of a vast family of related natural products. The benzopyranone scaffold, consisting of a benzene (B151609) ring fused to a pyran-2-one ring, proved to be a "privileged structure" in chemical biology and medicinal chemistry due to its prevalence in biologically active compounds. researchgate.net

Early research focused on isolating and identifying simple coumarins from various plant sources. ijrpr.com Subsequent investigations moved toward understanding their chemical modifications, particularly hydroxylation, which led to the characterization of key derivatives like umbelliferone (B1683723) (7-hydroxycoumarin). foodb.ca The presence of a hydroxyl group on the benzopyranone core provided a site for further physiological modification, such as glycosylation and sulfation, dramatically altering the compound's solubility and biological function. The inherent fluorescence of many coumarins, including umbelliferone, also made them attractive candidates for use as optical brightening agents, laser dyes, and, more significantly for chemical biology, as fluorescent indicators and probes. wikipedia.orgnih.gov This rich history has established the benzopyranone core as a versatile and enduring scaffold for the development of pharmacologically active agents and research tools. nih.gov

Significance of Sulfate (B86663) Conjugation in Chemical Probes and Enzyme Substrates

Sulfate conjugation is a fundamental Phase II biotransformation pathway responsible for the metabolism of a wide array of phenolic compounds, neurotransmitters, hormones, and xenobiotics, including drugs. elsevierpure.comgrantome.comnih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). youarethehealer.orgjove.com The addition of the highly polar sulfate group typically increases the water solubility of the parent compound, facilitating its excretion from the body. jove.com While often viewed as a detoxification pathway, sulfation can also lead to the bioactivation of certain compounds. jove.com

The enzymatic process of sulfation has been ingeniously harnessed for the development of chemical probes and enzyme assays. A key research application involves the use of fluorogenic substrates, such as 7-hydroxycoumarin and its derivatives, to measure SULT activity. nih.gov These parent compounds are strongly fluorescent, but upon enzymatic sulfation to form products like 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, the fluorescence is quenched. nih.gov This change in optical properties allows for a direct and sensitive measurement of the sulfation rate, providing a powerful tool to determine enzyme kinetics, screen for inhibitors, and compare metabolic activities across different species and tissues. nih.gov

Conversely, the reverse reaction, catalyzed by sulfatases, is also a target for probe development. Researchers have designed "caged" reporter molecules where a sulfate ester masks a fluorophore or luminophore. nih.gov Cleavage of the sulfate by a sulfatase enzyme uncages the reporter, leading to a detectable signal. nih.govrsc.org This strategy separates the substrate recognition element (the sulfate ester) from the reporter function, enabling the creation of highly sensitive probes for detecting sulfatase activity, which is implicated in various disease states. nih.gov

Overview of Current Research Paradigms and Future Directions for 2H-1-Benzopyran-2-one, 7-(sulfooxy)-

In current research, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- primarily functions as a critical metabolite and analytical tool. Its formation from various 7-hydroxycoumarin derivatives is a benchmark reaction for assessing the sulfonation capacity of liver cytosols and other biological systems. nih.gov It is also used as an analytical standard in mass spectrometry-based methods to quantify the metabolism of its parent compound, coumarin. glpbio.comcaymanchem.com A significant area of investigation involves its interaction with drug transporters. Recent studies have shown that 7-hydroxycoumarin sulfate interacts with organic anion transporters 1 and 3 (OAT1 and OAT3), which are crucial for the renal excretion of many drugs and endogenous metabolites. nih.gov This interaction has important implications for potential drug-drug interactions and understanding the pharmacokinetics of coumarin-based compounds. nih.gov

Selected Research Findings on the Sulfonation of 7-Hydroxycoumarin Derivatives

| Substrate | Species | Kinetic Parameter (Kₘ) | Kinetic Parameter (Vₘₐₓ) | Key Finding | Source |

|---|---|---|---|---|---|

| 7-hydroxycoumarin | Human, Dog, Rat, Mouse, etc. | 0.1 – 12 μM | 0.005–1.7 μmol/(min*g protein) | Sulfonation rates and kinetics vary considerably among species. Dogs show high rates, while humans and pigs show low rates for most derivatives. | nih.gov |

| 7-hydroxycoumarin | Rodents | Not specified | Not specified | After oral administration, the sulfate conjugate (7-HCS) exhibits high systemic exposure and urinary excretion. | nih.gov |

| 7-hydroxycoumarin | In vitro liver slices | Detection Limit: 2.21 μM | Not applicable | Capillary electrophoresis can simultaneously detect 7-hydroxycoumarin and its glucuronide and sulfate conjugates. | ebi.ac.uk |

| Various 7-hydroxycoumarin derivatives | Multiple species | Not specified | Not specified | A fluorescence-based assay provides a sensitive and convenient high-throughput method to determine sulfonation rates. | nih.gov |

Future research is expected to build upon these foundations. The broad pharmacological potential of the parent umbelliferone molecule—including its anti-inflammatory, antioxidant, and neuroprotective properties—continues to drive the synthesis of new derivatives. nih.govnih.govresearchgate.net For 2H-1-Benzopyran-2-one, 7-(sulfooxy)- specifically, future studies will likely delve deeper into its role in pharmacokinetic and pharmacodynamic variability. Elucidating its transport mechanisms and its potential to inhibit or induce metabolic enzymes and transporters remains a key area of interest. Furthermore, as a stable, excreted metabolite, it holds potential as a biomarker for exposure to coumarin-containing foods, supplements, or drugs. The principles of its formation and cleavage will also continue to inform the design of next-generation sulfatase-activated probes and prodrugs for targeted diagnostics and therapy. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-oxochromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOOSFYJELZGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989494 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69526-88-1 | |

| Record name | 7-(Sulfooxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069526881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic and Biological Transformations of 2h 1 Benzopyran 2 One, 7 Sulfooxy

Substrate Recognition and Catalysis by Sulfatase Enzymes

Sulfatases are a group of enzymes that catalyze the hydrolysis of sulfate (B86663) esters, playing a crucial role in various biological processes. nih.gov 2H-1-Benzopyran-2-one, 7-(sulfooxy)- serves as a key substrate for these enzymes, particularly in analytical and research contexts. The interaction is founded on a "turn-on" fluorescence mechanism. The substrate itself is non-fluorescent, but its hydrolysis by a sulfatase cleaves the sulfooxy group, releasing the highly fluorescent product 7-hydroxycoumarin (also known as umbelliferone). This property makes it an excellent fluorogenic probe for detecting and quantifying sulfatase activity.

The recognition of the substrate by the enzyme is driven by the molecular features of the coumarin (B35378) sulfate. The rigid, planar aromatic system of the coumarin core, combined with the anionic sulfooxy group, dictates its binding within the enzyme's active site. The sulfooxy group is expected to form strong electrostatic interactions or hydrogen bonds with charged or polar amino acid residues in the active site, anchoring the substrate for catalysis. While the coumarin core is rigid, conformational flexibility is present through the rotation around the C-O and O-S bonds of the sulfooxy group, allowing for an optimal fit within the catalytic pocket.

The hydrolysis of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- by sulfatases follows Michaelis-Menten kinetics. The mechanism involves the binding of the substrate to the enzyme's active site, followed by a catalytic step that cleaves the sulfate ester bond, and finally, the release of the products: 7-hydroxycoumarin and a sulfate ion.

Kinetic studies are essential for understanding the efficiency and mechanism of this enzymatic reaction. While specific kinetic parameters (Kₘ and Vₘₐₓ) are dependent on the specific sulfatase enzyme and reaction conditions, the general principles apply.

Table 1: Key Concepts in the Kinetic Analysis of Sulfatase Activity

| Parameter | Description | Significance |

|---|---|---|

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Represents the affinity of the enzyme for the substrate. A lower Kₘ indicates a higher affinity. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Indicates the catalytic efficiency of the enzyme. |

| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the intrinsic catalytic rate of the enzyme. |

| k_cat/Kₘ | The catalytic efficiency of the enzyme. | Reflects how efficiently an enzyme can convert substrate to product at low substrate concentrations. |

Mechanistic studies on related enzyme systems, such as the hydrolysis of other coumarin derivatives, suggest that catalysis often involves a series of steps including substrate binding, acylation, and deacylation, which can be influenced by factors like viscosity. nih.gov For sulfatases, the key mechanistic step is the nucleophilic attack on the sulfur atom of the sulfate group, facilitated by catalytically active residues within the enzyme's active site, leading to the cleavage of the O-S bond.

Understanding the three-dimensional structure of sulfatase enzymes in complex with their substrates provides insight into the molecular basis of their specificity and catalytic activity. nih.gov While a specific crystal structure of a sulfatase with 2H-1-Benzopyran-2-one, 7-(sulfooxy)- may not be widely available, general features of S1 family sulfatases are well-understood. nih.gov These enzymes possess a conserved active site architecture designed to recognize and hydrolyze the sulfate group. nih.gov

Computational methods like molecular docking and molecular dynamics (MD) simulations are used to model the interaction. These models predict the preferred orientation of the substrate within the active site and estimate the binding energy. Such studies suggest that the coumarin ring fits into a hydrophobic pocket, while the negatively charged sulfooxy group is positioned near positively charged or polar residues that stabilize the binding and facilitate the catalytic reaction. The specificity for the substrate is not only determined by the recognition of the sulfate group but also by interactions with the leaving group, which in this case is the coumarin moiety. nih.gov

Role as a Substrate for Sulfotransferase Enzymes in Biosynthetic Contexts

Sulfotransferases (SULTs) are Phase II metabolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. In this context, the precursor to 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, which is 7-hydroxycoumarin, acts as the substrate for SULTs. This sulfation reaction is critical for the metabolism and detoxification of numerous compounds.

Human cytosolic sulfotransferases are classified into several families, with the SULT1 family being the largest and responsible for the metabolism of many small phenolic compounds, steroids, and drugs. mdpi.com 7-hydroxycoumarin is a typical substrate for SULT1A1, which is the most abundant SULT isoform in the human liver and is known for its broad substrate specificity. mdpi.comnih.gov

The specificity of SULT1A1 is not absolute, a characteristic often referred to as enzyme promiscuity. nih.govsemanticscholar.org Studies have revealed that SULT1A1 substrates can be divided into two classes: "positive-synergy" compounds, whose binding affinity increases significantly in the presence of the PAPS cofactor, and "neutral-synergy" compounds, whose affinity is unaffected. nih.gov Positive-synergy compounds are turned over much more rapidly. nih.gov This selectivity is attributed to a "molecular clamp" mechanism, where the binding of a positive-synergy substrate causes two phenylalanine residues (F81 and F84) in the active site to sandwich the phenolic part of the substrate, enhancing affinity and correctly positioning it for the sulfuryl transfer. nih.govsemanticscholar.org The high plasticity of the SULT1A1 active site allows it to accommodate a wide variety of acceptor molecules. semanticscholar.orgresearchgate.net

Table 2: Major Human Cytosolic Sulfotransferase Families and Their General Substrates

| SULT Family | Subfamilies | General Substrates |

|---|---|---|

| SULT1 | SULT1A, SULT1E | Small phenolic compounds, drugs, neurotransmitters, steroids. mdpi.com |

| SULT2 | SULT2A, SULT2B | Steroid hormones (e.g., DHEA), bile acids. |

| SULT4 | SULT4A | Primarily found in the brain; substrates are not fully characterized. |

| SULT6 | SULT6B | Expressed in olfactory tissue; function under investigation. |

The biosynthesis of the coumarin backbone in plants and some fungi begins with the phenylpropanoid pathway, using phenylalanine as the initial substrate. nih.govresearchgate.netfrontiersin.org Through a series of enzymatic reactions including deamination, hydroxylation, isomerization, and lactonization, simple coumarins like umbelliferone (B1683723) (7-hydroxycoumarin), scopoletin, and fraxetin are produced. nih.govresearchgate.net

Recent research has identified that endophytic fungi, such as Fusarium oxysporum, can produce coumarins like scopoletin and fraxetin, following a pathway similar to that in plants. nih.govnih.gov This pathway involves intermediates such as 4-hydroxycinnamic acid and caffeic acid. nih.gov While the direct biosynthesis of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- has not been extensively detailed in algae or fungi, the presence of both the coumarin biosynthetic machinery and sulfotransferase enzymes in these organisms suggests a plausible pathway. Once 7-hydroxycoumarin is synthesized, ubiquitous sulfotransferase enzymes could catalyze the final sulfation step using PAPS as the sulfate donor, leading to the formation of the sulfated coumarin. nih.gov

Microbial Biotransformation and Biodegradation Pathways

Microbial biotransformation is a process where microorganisms carry out structural modifications on chemical compounds, often to reduce their toxicity or as part of their metabolic processes. medcraveonline.com Filamentous fungi, in particular, possess a wide enzymatic arsenal capable of transforming coumarin structures. mdpi.com

While specific studies on the microbial degradation of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- are not abundant, pathways can be inferred from research on related coumarin and flavonoid compounds. mdpi.commdpi.com The initial step in the biodegradation of this sulfated compound would likely be the hydrolysis of the sulfate group by microbial sulfatases, yielding 7-hydroxycoumarin. Subsequently, the 7-hydroxycoumarin molecule could undergo various transformations.

Common microbial biotransformations observed for coumarin and flavanone scaffolds include:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings. mdpi.com

Reduction: Reduction of carbonyl groups. mdpi.com

Lactone-ring opening: Cleavage of the pyrone ring, which can lead to the formation of dihydrochalcone-like structures. mdpi.commdpi.com

O-methylation and Demethylation: Addition or removal of methyl groups from hydroxyl functions. mdpi.com

For example, the fungus Aspergillus niger is known to catalyze the reduction of the carbonyl group in 7-methoxyflavanone, while Penicillium chermesinum can cause the cleavage of the C-ring to form a dihydrochalcone. mdpi.com Strains like Sphingomonas wittichii are known to degrade chlorinated dibenzo-p-dioxins by cleaving the ether bonds and degrading the aromatic rings, suggesting that microbes possess the enzymatic machinery to break down the core coumarin structure as well. nih.gov Therefore, a plausible biodegradation pathway for 2H-1-Benzopyran-2-one, 7-(sulfooxy)- would involve initial desulfation followed by ring hydroxylation and cleavage, ultimately breaking the compound down into smaller, readily metabolizable molecules.

In Vitro Cellular Uptake and Intracellular Processing Mechanisms

The cellular uptake and subsequent intracellular fate of 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, also known as 7-hydroxycoumarin sulfate (7-HCS), are critical determinants of its biological activity and its utility as a fluorogenic substrate in in vitro systems. Research has demonstrated that the transport of this sulfated coumarin derivative across cellular membranes is a mediated process, primarily involving specific organic anion transporters. Once inside the cell, it undergoes enzymatic transformation to elicit its characteristic fluorescence, a key feature exploited in various biochemical assays.

Cellular Uptake via Organic Anion Transporters

In vitro studies utilizing cell models that overexpress specific transporters have been instrumental in elucidating the mechanisms governing the cellular entry of 2H-1-Benzopyran-2-one, 7-(sulfooxy)-. Evidence points to the involvement of the Organic Anion Transporter (OAT) family, specifically OAT1 and OAT3, in the uptake of this compound. nih.gov

In these experimental systems, cells engineered to produce high levels of OAT1 and OAT3 demonstrated the ability to transport 2H-1-Benzopyran-2-one, 7-(sulfooxy)-. nih.gov This indicates that the compound is a substrate for both of these transporters. The interaction is not limited to transport, as 2H-1-Benzopyran-2-one, 7-(sulfooxy)- has also been shown to act as an inhibitor of these transporters. A strong inhibitory effect on OAT1 has been observed, with a reported half-maximal inhibitory concentration (IC50) of less than 10 μM. nih.gov

Conversely, the non-sulfated precursor, 7-hydroxycoumarin, was found not to be a substrate for either OAT1 or OAT3. nih.gov This highlights the crucial role of the sulfate group in the interaction of these coumarin derivatives with organic anion transporters.

| Compound | Transporter | Interaction Type | Key Findings |

|---|---|---|---|

| 2H-1-Benzopyran-2-one, 7-(sulfooxy)- | OAT1 | Substrate and Inhibitor | Transported by OAT1; Strong inhibitory effect with IC50 < 10 μM. nih.gov |

| 2H-1-Benzopyran-2-one, 7-(sulfooxy)- | OAT3 | Substrate | Transported by OAT3. nih.gov |

| 7-Hydroxycoumarin | OAT1 and OAT3 | Non-substrate | Not transported by OAT1 or OAT3. nih.gov |

Intracellular Processing: Enzymatic Hydrolysis

Once inside the cell, the primary metabolic transformation of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is its hydrolysis, a reaction that is central to its application as a fluorogenic probe. The parent compound itself is non-fluorescent. However, upon enzymatic cleavage of the sulfate group at the 7-position, it is converted into the highly fluorescent molecule, 7-hydroxycoumarin (also known as umbelliferone).

This hydrolytic reaction is catalyzed by a class of enzymes known as sulfatases. The specific sulfatases responsible for the intracellular conversion of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- are believed to be arylsulfatases. While direct studies specifying the exact isoforms are limited, evidence from related compounds suggests the involvement of steroid sulfatase (STS), also known as arylsulfatase C. This is supported by the finding that structurally similar coumarin-7-O-sulfamates are potent inhibitors of STS.

The process of enzymatic conversion can be summarized as follows:

Uptake: 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is transported into the cell, a process mediated by OAT1 and OAT3.

Hydrolysis: Intracellular sulfatases, likely including steroid sulfatase, catalyze the removal of the sulfate group from the 7-position of the coumarin ring.

Fluorophore Release: This enzymatic reaction yields the fluorescent product, 7-hydroxycoumarin.

This intracellular processing is the basis for assays that use 2H-1-Benzopyran-2-one, 7-(sulfooxy)- to measure sulfatase activity. The rate of formation of the fluorescent product is directly proportional to the enzymatic activity of the sulfatases within the cellular environment.

| Substrate | Enzyme Class | Potential Specific Enzyme | Product | Key Outcome |

|---|---|---|---|---|

| 2H-1-Benzopyran-2-one, 7-(sulfooxy)- | Sulfatase (Hydrolase) | Steroid Sulfatase (Arylsulfatase C) | 7-Hydroxycoumarin | Generation of a fluorescent signal. |

Advanced Spectroscopic and Analytical Methodologies for Research of 2h 1 Benzopyran 2 One, 7 Sulfooxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- and its reaction intermediates. uobasrah.edu.iq Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information on the molecular framework. researchgate.net

In the ¹H NMR spectrum, the protons on the benzopyran core are expected to resonate in the aromatic region, typically between 6.0 and 8.5 ppm. shd.org.rs The introduction of the electron-withdrawing sulfooxy group at the C7 position induces shifts in the signals of adjacent protons (H-5, H-6, and H-8) compared to the parent compound, 7-hydroxycoumarin. In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically appear in the 100–150 ppm range. shd.org.rs The carbon atom bonded to the sulfooxy group (C-7) would exhibit a characteristic chemical shift, distinguishable from the hydroxyl-bearing carbon in the precursor molecule. Two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for confirming the regioselectivity of the sulfation, by showing long-range correlations between protons and the carbons of the coumarin (B35378) skeleton and the sulfooxy group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-1-Benzopyran-2-one, 7-(sulfooxy)- in DMSO-d₆

This table presents predicted values based on data for similar coumarin structures; actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~160.5 |

| C-3 | ~6.4 (d) | ~113.0 |

| C-4 | ~7.9 (d) | ~144.0 |

| C-4a | - | ~118.0 |

| C-5 | ~7.7 (d) | ~127.0 |

| C-6 | ~7.2 (dd) | ~115.0 |

| C-7 | - | ~155.0 |

| C-8 | ~7.3 (d) | ~108.0 |

| C-8a | - | ~154.5 |

d: doublet, dd: doublet of doublets

Mass Spectrometric Approaches for Identification and Quantification in Complex Research Matrices

Mass spectrometry (MS) is a cornerstone for the analysis of 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, offering exceptional sensitivity and selectivity for its detection in complex samples like urine or plasma. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique where ions are separated, fragmented, and the resulting fragments are analyzed. wikipedia.org This method is instrumental for identifying coumarin metabolites. nih.gov For 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, analysis is typically performed in negative ionization mode. The precursor ion [M-H]⁻ is selected in the first mass analyzer. This ion then undergoes collision-induced dissociation (CID), leading to characteristic fragment ions. wikipedia.org A predominant fragmentation pathway for this compound is the neutral loss of the sulfate (B86663) group (SO₃), which has a mass of approximately 80 Da. nih.gov This results in a prominent product ion corresponding to the deprotonated 7-hydroxycoumarin molecule. nih.gov This specific fragmentation pattern provides high confidence in the identification of the sulfated metabolite. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a molecule and confirming its identity. nih.gov Techniques like Quadrupole-Time-of-Flight (QTOF) mass spectrometry can measure the mass of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- with high precision, allowing for its differentiation from other compounds that may have the same nominal mass but a different elemental formula. nih.govnih.gov The high mass accuracy of HRMS enables confident identification of the compound in complex biological matrices, complementing the structural information provided by MS/MS fragmentation. nih.govnih.gov For the [M-H]⁻ adduct, a predicted m/z of 240.98123 has been calculated.

Table 2: Key Mass Spectrometric Data for 2H-1-Benzopyran-2-one, 7-(sulfooxy)-

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₉H₆O₆S | - | - |

| Monoisotopic Mass | 241.9885 Da | HRMS | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 240.98 | MS | nih.gov |

| Major MS/MS Fragment Ion (m/z) | 161.02 | MS/MS | nih.gov |

| Fragmentation Pathway | Loss of SO₃ (sulfate group) | MS/MS | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

The FTIR and Raman spectra would be dominated by vibrations characteristic of the coumarin core and the sulfooxy group. The coumarin scaffold exhibits several key vibrations:

C=O Stretch: A strong band for the lactone carbonyl group, typically observed in the region of 1700-1750 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the vibrations of the fused aromatic and pyrone rings. researchgate.net

C-O-C Stretch: Vibrations associated with the ester linkage within the lactone ring. ceon.rs

The sulfooxy group introduces its own characteristic vibrational modes:

S=O Asymmetric and Symmetric Stretches: Strong absorption bands typically found in the 1350-1420 cm⁻¹ and 1150-1230 cm⁻¹ regions, respectively.

S-O Stretch: Bands in the 1000-1100 cm⁻¹ region.

These spectral signatures can be used to confirm the presence of the sulfate ester on the coumarin framework and to study intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2H-1-Benzopyran-2-one, 7-(sulfooxy)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |

| C=O Stretch | ~1720 | Lactone |

| C=C Aromatic Stretch | 1450 - 1650 | Benzopyran Rings |

| S=O Asymmetric Stretch | 1350 - 1420 | Sulfooxy |

| S=O Symmetric Stretch | 1150 - 1230 | Sulfooxy |

| C-O-C Stretch | 1050 - 1250 | Lactone Ether |

| S-O Stretch | 1000 - 1100 | Sulfooxy |

Fluorescence Spectroscopy for Probing Molecular Interactions and Environmental Sensing

Fluorescence spectroscopy is a particularly important technique in the study of 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, primarily due to its properties as a fluorogenic substrate. The compound itself is essentially non-fluorescent. However, upon enzymatic cleavage of the sulfooxy group by sulfatase enzymes, it is converted to the highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone).

This "turn-on" fluorescence mechanism forms the basis of highly sensitive assays for detecting and quantifying sulfatase activity. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This principle is widely applied in:

Enzyme Kinetics: To determine kinetic parameters of various sulfatases.

High-Throughput Screening: To screen for potential inhibitors of sulfatase enzymes.

Environmental and Biological Sensing: To detect the presence of sulfatase activity in complex biological samples or environmental systems.

The significant difference in the fluorescence properties between the sulfated, non-fluorescent substrate and the hydrolyzed, fluorescent product provides a robust and sensitive analytical window for these applications.

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantification of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- from reaction mixtures and biological samples. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. nih.govsielc.com

Given the polar and anionic nature of the sulfooxy group, reverse-phase (RP) chromatography is the method of choice. sielc.com The separation is typically achieved on a C18 or similar stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, run under gradient elution conditions. sielc.com To ensure good peak shape and reproducibility, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. Formic acid is particularly favored when the HPLC system is coupled to a mass spectrometer (LC-MS). sielc.com

These chromatographic methods allow for the effective separation of the polar 2H-1-Benzopyran-2-one, 7-(sulfooxy)- from its less polar precursor, 7-hydroxycoumarin, and other potential metabolites, enabling accurate purity assessment and quantification. nih.govmdpi.com

Table 4: Typical RP-HPLC Conditions for the Analysis of 2H-1-Benzopyran-2-one, 7-(sulfooxy)-

| Parameter | Typical Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., ~320 nm) or Mass Spectrometry (MS) |

Theoretical and Computational Investigations of 2h 1 Benzopyran 2 One, 7 Sulfooxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of a molecule's electronic properties, which are paramount in determining its reactivity and spectroscopic behavior. For coumarin (B35378) derivatives, methods like Density Functional Theory (DFT) are employed to investigate their electronic structure. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals dictate the molecule's ability to donate or accept electrons.

For coumarin derivatives, the electronic nature of substituents significantly influences the FMOs. An electron-donating group at position 7, such as the parent hydroxyl group in umbelliferone (B1683723), increases the energy of the HOMO, making the molecule a better electron donor. nih.gov Conversely, the introduction of the strongly electron-withdrawing sulfooxy group at this position is expected to stabilize both the HOMO and LUMO, lowering their energy levels. This stabilization can impact the molecule's reactivity and its interactions with biological targets.

Studies on related coumarins have shown that the LUMO density is a critical factor in their biological activity. For instance, in a series of coumarin derivatives studied for antifungal activity, calculations of LUMO density helped to confirm structure-activity relationship findings, indicating that regions with greater electronic concentration are important for interaction. mdpi.com The energy gap between the HOMO and LUMO is also a critical parameter, correlating with the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

| Compound | Key Substituent | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected HOMO-LUMO Gap |

|---|---|---|---|---|

| 7-Hydroxycoumarin | -OH (Electron-Donating) | Increase | Slight Increase | Moderate |

| 2H-1-Benzopyran-2-one, 7-(sulfooxy)- | -OSO3H (Electron-Withdrawing) | Decrease (Stabilization) | Decrease (Stabilization) | Relatively Large |

| 7-Aminocoumarin | -NH2 (Strongly Electron-Donating) | Significant Increase | Increase | Smaller |

Computational methods can predict various spectroscopic properties, including UV-Visible absorption spectra, by calculating the electronic transition energies. Time-dependent DFT (TD-DFT) is a common method for this purpose. researchgate.net The calculations can reveal how structural modifications, such as the addition of a sulfooxy group, alter the absorption wavelengths (λmax). The π–π* transitions in coumarins are typically responsible for their strong UV absorption and fluorescence. nih.gov These transitions involve the promotion of an electron from a bonding π orbital (often related to the HOMO) to an antibonding π* orbital (often related to the LUMO). nih.gov

The sulfooxy group, by altering the electronic distribution of the benzopyran core, is predicted to cause a shift in the absorption spectra compared to its parent compound, 7-hydroxycoumarin. While experimental data shows 7-hydroxycoumarin has a UV absorption maximum around 340 nm, computational predictions can help dissect the specific orbital contributions to this and other electronic transitions. nih.gov Furthermore, predicted collision cross section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated and compared with experimental values from ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for [M-H]⁻ Adduct

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M-H]⁻ | 240.98123 | 147.8 | uni.lu |

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as 2H-1-Benzopyran-2-one, 7-(sulfooxy)-, binds to a biological target, typically a protein or enzyme. mdpi.com These methods are instrumental in drug discovery and for understanding metabolic pathways. nih.gov

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. 2H-1-Benzopyran-2-one, 7-(sulfooxy)- features a rigid planar aromatic system from its coumarin core. The primary conformational flexibility arises from the rotation around the C-O and O-S bonds of the sulfooxy group.

MD simulations provide a dynamic picture of the ligand-enzyme complex over time, offering insights into its stability. frontiersin.org In studies of related 7-hydroxycoumarin derivatives with Human Serum Albumin (HSA), MD simulations showed that the ligand-protein complex reached an equilibrium state after approximately 3.5 nanoseconds, indicating the formation of a stable complex. nih.gov Similarly, MD simulations of coumarin derivatives with the SARS-CoV-2 main protease were used to assess the stability of the docked poses over simulation times up to 200 nanoseconds. researchgate.net Such analyses, using metrics like the Root Mean Square Deviation (RMSD), are crucial for validating docking results and confirming that the predicted binding mode is maintained in a dynamic, solvated environment. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand within the active site of a protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net For coumarin derivatives, interactions with various enzymes have been computationally modeled. Studies on 7-hydroxycoumarin derivatives binding to HSA indicated specific binding to subdomains IIIA and IIIB, primarily through hydrophobic interactions. nih.gov Docking of other coumarin hybrids has revealed key interactions, such as π-π stacking between the coumarin's phenyl ring and aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe) in the enzyme's active site. nih.gov

The binding energy, which can be calculated from docking scores or more rigorous methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), quantifies the affinity of the ligand for the protein. For example, docking studies of coumarin-1,2,3-triazole hybrids against the EGFR protein yielded docking scores as favorable as -10.2 kcal/mol. nih.gov Experimental binding studies on 7-hydroxycoumarin derivatives with HSA found binding constants (K) in the range of 1.3 to 7.9 x 10⁴ M⁻¹, corresponding to free energies of -5.58 to -6.65 kcal/mol, which were corroborated by in silico analysis. nih.gov The sulfooxy group of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is expected to play a significant role in binding, potentially forming strong hydrogen bonds or electrostatic interactions with polar or charged residues in an enzyme's active site due to its anionic nature under physiological conditions.

Table 3: Binding Affinities of Coumarin Derivatives with Human Serum Albumin (HSA)

| Compound | Binding Constant (K) [M⁻¹] | Free Energy (ΔG) [kcal/mol] | Primary Interaction Type |

|---|---|---|---|

| 7HC-1 | 4.6 ± 0.01 × 10⁴ | -6.34 | Hydrophobic |

| 7HC-2 | 1.3 ± 0.01 × 10⁴ | -5.58 | Hydrophobic |

| 7HC-3 | 7.9 ± 0.01 × 10⁴ | -6.65 | Hydrophobic |

Data from a study on 7-hydroxycoumarin derivatives. nih.gov

In Silico Structure-Activity Relationship (SAR) Modeling for Deeper Mechanistic Understanding

In silico Structure-Activity Relationship (SAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for understanding which molecular features are crucial for activity and for designing new, more potent compounds. researchgate.net

For coumarins, SAR studies have been successfully applied to understand their antifungal activity. mdpi.com A study on twenty-four coumarin derivatives demonstrated that O-substitutions on the coumarin ring are essential for activity. mdpi.com It was found that the presence of short aliphatic chains or electron-withdrawing groups (like nitro or acetate) favored antifungal properties. mdpi.com This aligns with the potential role of the electron-withdrawing sulfooxy group in modulating the biological activity of 2H-1-Benzopyran-2-one, 7-(sulfooxy)-.

Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict activity. For antifungal coumarins, a Partial Least Squares (PLS) regression model showed a high correlation (r² of 0.86), confirming the importance of electronic interactions and molecular shape for activity. mdpi.com Similarly, SAR studies of 7-hydroxycoumarins as inhibitors of the Macrophage Migration Inhibitory Factor (MIF) protein were used to develop derivatives with nanomolar potency by exploring different substitutions on the coumarin core. acs.orgnih.gov These in silico models provide a deeper mechanistic understanding by highlighting the specific physicochemical properties that govern the interaction between the coumarin scaffold and its biological target.

Applications of 2h 1 Benzopyran 2 One, 7 Sulfooxy As a Chemical Probe in Enzyme Assays

Development as a Fluorogenic Probe for Sulfatase Enzyme Activity Profiling

The primary application of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- in enzyme assays is as a fluorogenic substrate for the detection and quantification of sulfatase activity. The underlying principle of this assay is a "turn-on" fluorescence mechanism. The compound itself is non-fluorescent; however, upon enzymatic hydrolysis by a sulfatase, the sulfooxy group at the 7-position is cleaved, releasing the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). nih.govencyclopedia.pubmdpi.com This direct relationship between enzyme activity and fluorescence signal provides a sensitive and continuous method for monitoring sulfatase function.

Fluorogenic probes that are activated by enzymatic transformation are ideally suited for profiling enzyme activities in complex biological systems. nih.govnih.gov Along with analogues like 4-methylumbelliferyl sulfate (B86663) (4-MUS), coumarin (B35378) derivatives are one of the few classes of fluorogenic probes available for sulfatase activity. nih.govnih.gov The dramatic increase in quantum yield upon hydrolysis allows for assays with very low background fluorescence, making them powerful tools for applications ranging from basic enzyme characterization to therapeutic screening. nih.gov

Researchers have utilized this probe to:

Assign function to uncharacterized proteins : The probe helps in determining the function and substrate specificity of proteins, which is particularly useful for pathogens like Mycobacterium tuberculosis that have many unannotated genes. nih.gov

Profile sulfatase activity in complex mixtures : It has been used to detect sulfatase activity in protein gel-resolved mycobacterial lysates, revealing distinct, species-specific sulfatase activity patterns or "fingerprints". nih.govnih.gov

Develop new selective probes : The compound serves as a foundational structure for creating new sulfatase probes with improved selectivity for specific sulfatases, such as those from mycobacteria. nih.govnih.gov

The development of such probes is critical as traditional antibody-based immunoassays cannot monitor the spatiotemporal distribution and in-situ activity of enzymes in living systems. rsc.org

Utility in High-Throughput Screening (HTS) Assays for Enzyme Inhibitors and Activators

The robust fluorogenic properties of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- make it exceptionally well-suited for high-throughput screening (HTS) of large chemical libraries to identify novel sulfatase inhibitors or activators. nih.gov The goal of HTS is to rapidly assess the activity of thousands of compounds, a process for which fluorescence-based assays are ideal due to their sensitivity, speed, and amenability to miniaturization and automation. nih.govmdpi.comyu.edu

The assay's advantages for HTS include:

Simplicity and Convenience : The assay can be easily adapted to a multiwell plate format for rapid and simultaneous analysis of numerous compounds. nih.govresearchgate.net

High Sensitivity : Fluorescence detection is inherently more sensitive than absorbance-based methods, allowing for the use of small sample volumes and low enzyme concentrations. mdpi.comnih.gov

Continuous Monitoring : The direct and continuous production of a fluorescent signal allows for kinetic measurements, providing more detailed information about enzyme inhibition or activation than endpoint assays. nih.gov

Reproducibility : These assays are known to be robust and highly reproducible, which is a critical requirement for reliable HTS campaigns. nih.gov

The search for new inhibitors of enzymes like steroid sulfatase, a target in cancer therapy, necessitates such efficient testing systems. nih.gov The use of 7-hydroxycoumarin sulfate and its analogues provides a direct, convenient, and sensitive platform for these large-scale screening efforts to discover new drug leads. nih.govresearchgate.netjyu.fi

Application as a Substrate for Investigating Sulfotransferase Specificity and Regulation

In a reverse application, the non-sulfated precursor, 7-hydroxycoumarin, is used as a fluorescent substrate to measure the activity of sulfotransferase (SULT) enzymes. SULTs are Phase II metabolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. uef.fi In this assay format, the highly fluorescent 7-hydroxycoumarin is converted by a SULT into the non-fluorescent 2H-1-Benzopyran-2-one, 7-(sulfooxy)-. nih.govencyclopedia.pubmdpi.comnih.gov

The enzymatic activity is quantified by measuring the rate of decrease in fluorescence intensity over time. nih.govresearchgate.net This "substrate decrease" or "turn-off" method offers a sensitive and convenient high-throughput assay to:

Determine sulfonation rates in various species and tissues. nih.govresearchgate.netjyu.fi

Evaluate sulfonation kinetics, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.govresearchgate.net

Screen for potential inhibitors of sulfonation. nih.govresearchgate.netuef.fi

Studies using 7-hydroxycoumarin and its derivatives have revealed significant species-dependent differences in sulfonation activity and have been instrumental in characterizing the substrate specificity of various human SULT isoforms, such as SULT1A1, SULT1C4, and SULT1E1. nih.govuef.finih.gov

| Species | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/g protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (L/min/g cytosolic protein) |

|---|---|---|---|---|

| Human | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

| Dog | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

| Rat | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

| Mouse | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

| Pig | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

| Rabbit | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

| Sheep | 7-Hydroxycoumarin Derivatives (Range) | 0.1 - 12 | 0.005 - 1.7 | 0.004 - 1.9 |

Note: The table presents the general range of kinetic values observed across multiple 7-hydroxycoumarin derivatives in liver cytosol preparations from different species.

Role in Probing Cellular Sulfate Homeostasis and Transport Mechanisms (In Vitro Studies)

Beyond its use in isolated enzyme assays, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- (7-HCS) serves as a probe for studying cellular transport mechanisms in vitro. As a sulfated organic anion, it is a substrate for transporters that play a key role in drug disposition and renal clearance. nih.gov

Recent in vitro research using cell lines that overexpress specific transporters has demonstrated that 7-HCS is transported by Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). nih.gov These transporters are primarily located in the proximal renal tubules and are critical for the excretion of numerous drugs and endogenous metabolites. nih.gov

By monitoring the uptake or efflux of 7-HCS in these cellular models, researchers can:

Investigate the substrate specificity of OAT1 and OAT3. nih.gov

Study potential drug-drug interactions, as other compounds may compete for transport. nih.gov

Elucidate the mechanisms of renal handling of sulfated metabolites.

Interestingly, the parent compound, 7-hydroxycoumarin, and its glucuronidated metabolite, 7-hydroxycoumarin-β-D-glucuronide (7-HCG), interact differently with these transporters. While 7-HCG is a specific substrate for OAT3, 7-HCS is transported by both OAT1 and OAT3. nih.gov This makes the compound a valuable tool for dissecting the specific roles of different transporters in cellular sulfate homeostasis and for understanding the broader implications for drug metabolism and nephrotoxicity. nih.gov

Future Research Directions and Emerging Paradigms in Sulfated Benzopyranone Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel sulfated benzopyranones. These computational tools offer the potential to accelerate the discovery of new compounds with tailored properties and to optimize their production.

Compound Design:

AI and ML algorithms can analyze vast datasets of existing coumarin (B35378) derivatives and their biological activities to identify key structural features that govern their function. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that guide the design of new sulfated benzopyranones with enhanced fluorescence, improved substrate specificity for particular sulfatases, or other desirable characteristics. nih.gov Generative models, a sophisticated class of AI, can even propose entirely new molecular structures that are predicted to have high activity, moving beyond simple modifications of known compounds. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. nih.govnih.gov

Synthetic Route Planning:

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Utilizes statistical methods to correlate chemical structures with biological activity. | Design of sulfated benzopyranones with enhanced fluorescence and substrate specificity. |

| Generative Models | AI algorithms that can create novel molecular structures with desired properties. | Discovery of entirely new classes of sulfated coumarin-based probes and therapeutics. |

| Retrosynthetic Analysis | AI-powered tools that predict viable synthetic routes to a target molecule. | Optimization of synthetic pathways, reducing time, cost, and waste. |

Advancements in Microfluidic Synthesis and Analytical Platforms for Sulfated Coumarins

Microfluidics, the science and technology of manipulating and analyzing fluids in channels with dimensions of tens to hundreds of micrometers, offers a powerful platform for both the synthesis and analysis of sulfated coumarins. This technology enables precise control over reaction conditions, reduces reagent consumption, and allows for high-throughput screening. tue.nl

Microfluidic Synthesis:

The synthesis of coumarin derivatives can be efficiently performed in microfluidic reactors. researchgate.net These systems allow for rapid mixing of reactants, precise temperature control, and enhanced reaction rates due to the high surface-area-to-volume ratio. mdpi.com For the sulfation of benzopyranones, a microfluidic setup could involve the continuous flow of a 7-hydroxycoumarin derivative and a sulfating agent through a heated microchannel containing a catalyst, leading to a continuous and scalable production of the desired sulfated product. The use of ionic liquids as catalysts in microfluidic systems has also shown promise for the synthesis of coumarin derivatives. researchgate.net

High-Throughput Screening:

Droplet-based microfluidics is particularly well-suited for high-throughput screening of enzyme activity using fluorogenic substrates like 2H-1-Benzopyran-2-one, 7-(sulfooxy)-. nih.govrsc.org In this approach, individual cells or enzymes are encapsulated in picoliter-sized aqueous droplets suspended in an immiscible oil phase. nih.gov Each droplet acts as an independent microreactor. nih.gov When a sulfated coumarin substrate is co-encapsulated, the activity of a sulfatase enzyme can be detected by the increase in fluorescence within the droplet. rsc.orgnih.gov This allows for the rapid screening of millions of individual reactions, which is invaluable for applications such as directed evolution of enzymes or screening for enzyme inhibitors. nih.govnih.gov The development of new fluorogenic substrates with improved water solubility and retention within droplets is an active area of research to further enhance the capabilities of these platforms. nih.govrsc.org

| Microfluidic Platform | Application | Key Advantages |

| Continuous-Flow Reactors | Synthesis of sulfated coumarins. | Precise reaction control, scalability, enhanced reaction rates, reduced waste. |

| Droplet-Based Systems | High-throughput screening of sulfatase activity. | Miniaturization, reduced reagent consumption, ultra-high throughput, single-cell analysis. |

Exploration of Novel Biocatalytic Systems for Directed Sulfation and Desulfation

The use of enzymes, or biocatalysts, for the synthesis and modification of sulfated benzopyranones offers a green and highly specific alternative to traditional chemical methods. frontiersin.org Research in this area is focused on the discovery and engineering of novel enzymes for precise sulfation and desulfation reactions.

Directed Sulfation:

While chemical sulfation methods are effective, they can sometimes lack regioselectivity, leading to the formation of unwanted side products. nih.gov Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific position on a substrate molecule. frontiersin.org By using specific SULT isoforms, it is possible to achieve highly regioselective sulfation of coumarins. nih.govnih.gov For example, different human SULTs have been shown to selectively sulfate (B86663) flavonoids at different positions. nih.gov The use of engineered microorganisms, such as E. coli, that express specific SULTs provides a whole-cell biocatalytic system for the production of specific sulfated polyphenols. nih.gov Future research will likely focus on the discovery of new SULTs from diverse organisms and the engineering of existing SULTs to alter their substrate specificity and improve their catalytic efficiency. rsc.orgfrontiersin.org

Enzymatic Desulfation:

Just as sulfotransferases can be used for specific sulfation, sulfatases can be employed for regioselective desulfation. This can be useful for the structural modification of polysulfated coumarin derivatives or for the controlled release of a fluorescent signal in a biocatalytic cascade. The engineering of sulfatases with altered substrate specificities could lead to new tools for both synthetic and analytical applications. frontiersin.org

| Biocatalytic System | Reaction | Advantages | Future Directions |

| Sulfotransferases (SULTs) | Regioselective sulfation | High specificity, mild reaction conditions, environmentally friendly. | Discovery of novel SULTs, protein engineering for altered substrate specificity. |

| Sulfatases | Regioselective desulfation | Controlled cleavage of sulfate groups. | Engineering sulfatases for specific synthetic and analytical applications. |

| Whole-Cell Biocatalysis | Production of sulfated compounds | In situ cofactor regeneration, simplified process. | Optimization of microbial strains for improved yields and efficiency. |

Development of Advanced Probes for Spatiotemporal Enzyme Activity Imaging in Complex Biological Systems (Non-Human)

A primary application of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- and related compounds is as fluorogenic probes for imaging sulfatase activity. Future research is aimed at developing more sophisticated probes that can provide spatiotemporal information about enzyme activity in complex non-human biological systems, such as cell cultures and tissues. nih.govmdpi.com

The development of "smart" probes that can be activated by specific enzymes is a rapidly growing field. nih.gov These probes are designed to be non-fluorescent or to emit light at a specific wavelength until they are acted upon by their target enzyme, at which point they undergo a chemical transformation that "turns on" or shifts their fluorescence. nih.govresearchgate.net This approach provides a high signal-to-noise ratio and allows for the real-time monitoring of enzyme activity. nih.gov

Future advancements in this area will likely focus on:

Multiplexed Imaging: The development of a palette of sulfated coumarin probes with distinct spectral properties will enable the simultaneous imaging of multiple sulfatase activities within the same biological sample. acs.org

Targeted Probes: By attaching targeting moieties, such as specific ligands or antibodies, to the sulfated benzopyranone core, it will be possible to direct the probes to specific subcellular compartments or cell types.

Alternative Imaging Modalities: While fluorescence is a powerful imaging technique, researchers are also exploring the development of sulfatase-responsive probes for other imaging modalities, such as magnetic resonance imaging (MRI), which can provide better tissue penetration for in vivo studies in animal models. ismrm.orgnih.gov For instance, a CEST (Chemical Exchange Saturation Transfer) MRI contrast agent has been developed that can detect sulfatase activity. nih.gov

| Probe Advancement | Description | Benefit |

| Multiplexed Imaging Probes | Probes with distinct fluorescence emission spectra for different sulfatases. | Simultaneous visualization of multiple enzymatic activities. |

| Targeted Probes | Probes conjugated to molecules that direct them to specific cellular locations. | Subcellular resolution of enzyme activity. |

| Multimodal Probes | Probes detectable by different imaging techniques (e.g., fluorescence and MRI). | Correlative imaging across different scales and resolutions. |

Q & A

Q. (Basic) What are the key considerations in designing synthetic pathways for 7-substituted 2H-1-benzopyran-2-one derivatives?

Synthesis of 7-substituted derivatives often involves hydroxyl group protection (e.g., acetylation or benzylation) followed by electrophilic substitution or esterification. For example, bromination at the 4-position using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride under reflux (20 hours) has been effective, yielding 7-acetyloxy-4-bromomethyl derivatives. Purification typically involves recrystallization from ethyl acetate . The benzopyran core can also be constructed via DBU-catalyzed cyclization of salicylaldehydes with allenic ketones, where solvent choice (e.g., THF) and Lewis bases significantly influence reaction efficiency .

Q. (Basic) How can researchers confirm the structural integrity of 7-functionalized 2H-1-benzopyran-2-one compounds?

Multi-spectral analysis is critical:

- 1H/13C NMR : Determines substituent positioning (e.g., coupling constants for methoxy or sulfonate groups).

- HRMS (EI) : Validates molecular formulas (e.g., C₁₄H₁₆O₃: observed m/z 232.1110 vs. calculated 232.1099) .

- X-ray crystallography : Provides definitive structural proof, as demonstrated for anti-3h derivatives .

- IR spectroscopy : Identifies functional groups (e.g., sulfonate S=O stretches at ~1350–1200 cm⁻¹).

Advanced Research Questions

Q. (Advanced) What factors influence regioselectivity in electrophilic substitution reactions of 2H-1-benzopyran-2-one derivatives?

Regioselectivity is governed by:

- Electronic effects : Electron-donating groups (e.g., methoxy at C7) direct electrophiles to ortho/para positions.

- Solvent polarity : Polar solvents like THF stabilize transition states, increasing yields by 35% compared to non-polar solvents in DBU-catalyzed reactions .

- Catalysts : Lewis bases (e.g., DBU) enhance nucleophilicity at specific positions, as shown in cyclization reactions of salicylaldehydes .

Q. (Advanced) How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of 7-substituted derivatives?

Discrepancies often arise from impurities, polymorphs, or measurement variability. Methodological solutions include:

- Cross-referencing databases : Use authoritative sources like NIST Chemistry WebBook for validation .

- Standardized protocols : Measure melting points with controlled heating rates (2°C/min) and DSC calibration.

- Recrystallization : Purify compounds using mixed solvents (e.g., ethyl acetate/hexane) to isolate stable polymorphs .

Q. (Advanced) What methodological approaches are recommended for assessing the hydrolytic stability of 7-sulfooxy derivatives in aqueous environments?

Conduct pH-dependent stability studies:

- Conditions : Test pH 1–13 at 25°C and 37°C, using buffer systems adjusted for ionic strength.

- Analytical tools : Monitor degradation via UV-Vis (λmax 280–320 nm) and LC-MS to identify hydrolysis products.

- Mitigation strategies : For labile esters (t₁/₂ <24 h at pH 7.4), consider prodrug modifications or steric hindrance near the sulfonate group to enhance stability .

Q. (Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

- Replicate conditions : Use identical solvents (e.g., deuterated DMSO or CDCl₃) and concentrations.

- Reference standards : Compare with synthesized analogs or commercially available derivatives (e.g., scopoletin, 6-methoxy-7-hydroxycoumarin) .

- Advanced techniques : Utilize 2D NMR (e.g., NOESY) to confirm spatial arrangements, as demonstrated for Z-configuration derivatives .

Methodological Notes

- Safety protocols : Always follow GHS guidelines for handling acute toxicity (Category 4) and respiratory irritants (Category 3). Use PPE (gloves, goggles) and ensure ventilation .

- Data validation : Cross-check synthetic yields and spectral data against peer-reviewed studies (e.g., NIST, journal articles) to minimize errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.